molecular formula C9H11Br2N3O B1326665 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide CAS No. 882760-46-5

2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide

Cat. No.: B1326665
CAS No.: 882760-46-5
M. Wt: 337.01 g/mol
InChI Key: UBOPAWMVRKVXBO-UHFFFAOYSA-N
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Description

2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide is a chemical compound with the molecular formula C9H11Br2N3O and a molecular weight of 337.01. This compound is primarily used in proteomics research applications . It is characterized by the presence of two bromine atoms, a methyl group, and an amino group attached to a phenyl ring, which is further connected to an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide typically involves the following steps:

    Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce bromine atoms at the 2 and 6 positions of the phenyl ring.

    Amination: The dibrominated product is then subjected to amination to introduce the amino group at the 2-position.

    Acetohydrazide Formation: The final step involves the reaction of the aminated product with acetohydrazide under appropriate conditions to form the target compound.

The reaction conditions for each step may vary, but typically involve the use of solvents such as ethanol or methanol, and catalysts or reagents like bromine, ammonia, and hydrazine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of 4-methylphenol using bromine in the presence of a suitable solvent.

    Amination: The dibrominated intermediate is then aminated using ammonia or an amine source.

    Hydrazide Formation: The final step involves the reaction with acetohydrazide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or reduction of the hydrazide group.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with fewer bromine atoms or modified hydrazide groups.

    Substitution: Substituted products with different functional groups replacing the bromine atoms.

Scientific Research Applications

2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. The bromine atoms and the hydrazide group play crucial roles in these interactions, facilitating binding and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide is unique due to the presence of both bromine atoms and the acetohydrazide group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in proteomics research and other scientific applications.

Properties

IUPAC Name

2-(2,6-dibromo-4-methylanilino)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N3O/c1-5-2-6(10)9(7(11)3-5)13-4-8(15)14-12/h2-3,13H,4,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOPAWMVRKVXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NCC(=O)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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